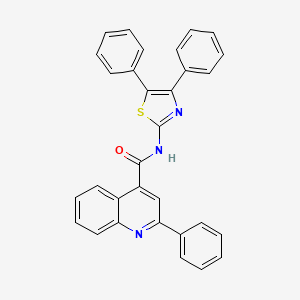

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

Description

N-(4,5-Diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with two phenyl groups at the 4- and 5-positions, linked to a 2-phenylquinoline-4-carboxamide moiety. The quinoline and thiazole moieties are pharmacologically significant, often associated with DNA intercalation and kinase inhibition, respectively .

Properties

IUPAC Name |

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H21N3OS/c35-30(25-20-27(21-12-4-1-5-13-21)32-26-19-11-10-18-24(25)26)34-31-33-28(22-14-6-2-7-15-22)29(36-31)23-16-8-3-9-17-23/h1-20H,(H,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNJJYXQHJTGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thiourea under basic conditions.

Coupling with Quinoline: The thiazole derivative is then coupled with a quinoline derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of quinoline N-oxides.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.

Intercalating DNA: Inserting itself between DNA base pairs, disrupting DNA replication and transcription.

Modulating Receptors: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its dual phenyl substitution on the thiazole ring and the quinoline-carboxamide backbone. Key comparisons with analogous compounds include:

Key Observations :

- The quinoline-carboxamide group in the target compound may enhance DNA-binding affinity compared to imidazole or triazole-based analogs, as quinoline derivatives are known intercalators .

Comparison with Analog Syntheses :

- Triazole-thiones : Require refluxing hydrazinecarbothioamides in basic media, with tautomerism confirmed via IR (absence of νS-H at 2500–2600 cm⁻¹; νC=S at 1247–1255 cm⁻¹).

- Imidazole-carboxamides : Utilize one-pot reactions with ethylenediamine, achieving >80% yields. The target compound’s synthesis may face challenges in regioselectivity due to competing N- vs. S-alkylation pathways .

Physicochemical and Spectral Properties

- IR Spectroscopy : Expected C=O stretch (1660–1680 cm⁻¹) for the carboxamide group, consistent with hydrazinecarbothioamides . The absence of νS-H (~2500 cm⁻¹) would confirm thione tautomer stability.

- NMR: Aromatic protons from phenyl and quinoline groups would dominate ¹H-NMR (δ 7.0–8.5 ppm), with ¹³C-NMR confirming carbonyl carbons (~165 ppm) .

Biological Activity

N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a quinoline core linked to a thiazole moiety. The molecular formula is with a molecular weight of approximately 370.47 g/mol.

Anticancer Activity

Research indicates that derivatives of 2-phenylquinoline-4-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that specific derivatives showed IC50 values ranging from 0.36 to 40.90 μM against the MDA-MB-231 breast cancer cell line . Notably, compound 7b was highlighted for its potent cytotoxicity against SK-OV-3 and HCT116 cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that thiazole derivatives possess antibacterial properties, which can be attributed to their ability to inhibit bacterial growth through various mechanisms including enzyme inhibition and disruption of bacterial cell wall synthesis .

Enzyme Inhibition

In addition to anticancer and antimicrobial activities, this compound has been reported to inhibit key enzymes associated with various diseases:

- Urease Inhibition : Compounds similar to this compound have demonstrated urease inhibitory activity, which is significant in treating infections caused by urease-producing bacteria .

- Dipeptidyl Peptidase IV (DPP-IV) : Some derivatives have shown potent DPP-IV inhibitory activity, which is crucial in managing type 2 diabetes .

The mechanisms underlying the biological activities of this compound include:

- Cell Cycle Arrest : Inducing apoptosis in cancer cells through cell cycle modulation.

- Reactive Oxygen Species (ROS) Generation : Leading to oxidative stress in microbial cells.

- Enzyme Interaction : Binding to target enzymes and inhibiting their activity.

Research Findings and Case Studies

A comprehensive review of literature reveals several case studies that explore the synthesis and biological evaluation of quinoline-based compounds:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| 7b | Antiproliferative (SK-OV-3) | Not specified | |

| Various | Antibacterial | Range: 0.068 - 40.90 μM | |

| Derivative X | DPP-IV Inhibition | IC50 = 0.76 nM |

Notable Research Articles

- Quinazolinone-Based Hybrids : This review discusses the synthesis and biological activities of quinazolinone hybrids, emphasizing their potential in cancer therapy and enzyme inhibition .

- Antiproliferative Evaluation : A study focused on the synthesis of various derivatives and their cytotoxic effects against multiple cancer cell lines, providing insights into structure-activity relationships (SAR) .

Q & A

Q. What synthetic methodologies are effective for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as:

- Chloroacetylation : Reacting a thiazole precursor with chloroacetyl chloride to form intermediates like N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides.

- Cyclization : Using ethylenediamine or morpholine under controlled heating (50–60°C) in solvents like DMF or 1,4-dioxane to form the imidazoline or quinoline rings .

- Purification : Column chromatography or recrystallization ensures high purity (>85% yield). Optimize reaction times (30 min–6 hrs) and stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing purity and structural integrity?

- 1H/13C NMR : Confirms substituent positions and tautomeric forms (e.g., thiazole proton at δ 7.13 ppm) .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peaks at m/z 287 for analogs) .

- Elemental Analysis : Ensures stoichiometric consistency (e.g., C, H, N within 0.3% of theoretical values) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELX programs .

Q. What standardized protocols are recommended for initial anticancer activity screening?

The NCI-DTP (Developmental Therapeutics Program) employs:

- 60-cell line panel : Tests across diverse cancer types (e.g., leukemia, melanoma).

- MG-MID (Mean Growth Inhibition Concentration) : Quantifies potency (e.g., compound 3c MG-MID = 9.01 vs. 5-FU = 7.41) .

- Dose-response curves : Assess IC50 values and selectivity indices.

Advanced Research Questions

Q. How can SAR studies optimize antitumor efficacy?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl at the benzyl position) to enhance activity (e.g., compound 3b vs. 3a) .

- Cell Line Profiling : Test analogs against resistant cell lines to identify scaffold-specific mechanisms.

- Molecular Docking : Predict interactions with targets like tubulin or kinases using AutoDock Vina .

Q. What strategies resolve discrepancies in biological activity data?

- Cross-Assay Validation : Compare results from MTT, clonogenic, and apoptosis assays.

- Cell Line-Specific Factors : Account for overexpression of efflux pumps (e.g., P-gp) or metabolic enzymes .

- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation using LC-MS/MS.

Q. How does tautomerism affect structural elucidation and activity?

- Thione-Thiol Tautomerism : Stabilize dominant forms via X-ray crystallography (e.g., SHELXL refinement) .

- NMR Titration : Monitor pH-dependent shifts to identify bioactive tautomers.

Q. What challenges arise in crystal structure determination?

- Crystal Growth : Use vapor diffusion with polar solvents (e.g., DMSO/water).

- Data Collection : Employ synchrotron radiation for high-resolution datasets.

- Validation : Apply checkCIF to resolve disorders and hydrogen-bonding ambiguities .

Methodological Considerations

- Anticancer Mechanism Studies : Combine transcriptomics (RNA-seq) and proteomics to map pathways affected by the compound .

- Crystallographic Refinement : Use SHELXTL for anisotropic displacement parameters and twin-law correction in challenging datasets .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.